N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide
Description
N'-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide is a synthetic organic compound featuring a unique hybrid structure combining a 4-fluorobenzenesulfonyl group, a furan-2-yl moiety, and an N-methylethanediamide (oxalamide) backbone. The furan ring introduces aromaticity and polarity, while the oxalamide group may facilitate hydrogen bonding, a critical feature in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O5S/c1-17-14(19)15(20)18-9-13(12-3-2-8-23-12)24(21,22)11-6-4-10(16)5-7-11/h2-8,13H,9H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQIHLWLBHRBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide, a compound with the CAS number 896310-03-5, has garnered interest due to its distinctive structural features and potential biological activities. This article aims to explore its biological activity, focusing on its antibacterial properties, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23FN2O6S, with a molecular weight of approximately 474.5 g/mol. The compound contains functional groups such as sulfonyl and furan, which are known to influence biological interactions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus (ATCC 29213), a common pathogen associated with infections.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 16 µM | Effective against biofilm formation |
| Escherichia coli | 32 µM | Moderate activity |
| Pseudomonas aeruginosa | 64 µM | Limited effectiveness |
The compound's antibacterial efficacy was assessed using standard methods such as the broth microdilution technique, revealing that it inhibits bacterial growth at micromolar concentrations.
The mechanism by which this compound exerts its antibacterial effects is believed to involve interaction with bacterial enzymes or receptors. Specifically, the sulfonyl group may enhance binding affinity to target proteins involved in bacterial cell wall synthesis or metabolic pathways.
Study on Cholinesterase Inhibition
A related study explored derivatives of fluorinated compounds, including those similar to this compound. These derivatives were evaluated for their ability to inhibit cholinesterases, enzymes crucial for neurotransmission. The results indicated that modifications in the structure significantly influenced their inhibitory potency, suggesting potential applications in neuropharmacology .
Fluoroaryl-Bichalcophene Derivatives
Another research highlighted the antibacterial properties of fluoroaryl derivatives, which share structural similarities with our compound. The study reported that these derivatives displayed substantial activity against S. aureus, reinforcing the potential of fluorinated compounds in developing new antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of fluorine atoms in the aromatic ring enhances reactivity and biological activity compared to non-fluorinated analogs. The furan moiety contributes to the compound's overall stability and interaction profile with biological targets .
Table 2: Comparison of Structural Features Affecting Biological Activity
| Compound Name | Key Features |
|---|---|
| This compound | Contains sulfonyl and furan groups; dual fluorine substitution enhances activity |
| N-[2-(4-fluorophenyl)sulfonyl]-N-methylethanediamide | Lacks furan; reduced antibacterial potency |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share core structural features with the target molecule, differing primarily in sulfonyl substituents, heterocyclic systems, or side-chain modifications:
Key Comparative Analysis
Sulfonyl Group Modifications: Fluorine vs. Chlorine: The target compound’s 4-fluorobenzenesulfonyl group offers lower molecular weight and higher electronegativity compared to the 4-chloro analog (). Fluorine’s smaller size may reduce steric hindrance, improving target engagement .
Heterocyclic Systems :
- The oxazinan ring in ’s compound introduces conformational rigidity, which may restrict rotational freedom compared to the flexible ethyl chain in the target molecule. This could lead to selective interactions with enzymes or receptors .
- The piperazine group in ’s compound provides basicity, improving aqueous solubility and bioavailability. This contrasts with the sulfonyl-containing analogs, which rely on polar interactions for solubility .
Oxalamide Side Chains :
- The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to the 2-methoxybenzyl substituent in . This may decrease binding affinity but improve pharmacokinetic properties like plasma half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
